molecular formula C44H54N9NaO14S2 B12429873 Cyclotheonellazole A

Cyclotheonellazole A

Número de catálogo: B12429873
Peso molecular: 1020.1 g/mol
Clave InChI: LPCQOONMZQYYDO-RKVQIRNHSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Cyclotheonellazole A (CTL-A) is a natural macrocyclic peptide derived from marine sources, particularly from the sponge Theonella sp., known for its significant biological activities, particularly as an elastase inhibitor. This article explores the biological activity of CTL-A, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

CTL-A is characterized by its unique macrocyclic structure, which contributes to its biological activity. The total synthesis of CTL-A was successfully achieved in 24 linear steps, utilizing advanced synthetic techniques such as three-component MAC reactions and late-stage oxidations. This synthetic route not only facilitates the production of CTL-A but also allows for the development of analogues to explore structure-activity relationships (SAR) .

Elastase Inhibition : CTL-A exhibits potent inhibition of neutrophil elastase, a serine protease implicated in various inflammatory conditions including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The inhibitory potency of CTL-A against elastase is remarkable, with an IC50 value reported at 0.034 nM, indicating its potential as a therapeutic agent in managing conditions associated with excessive elastase activity .

In Vivo Studies

Research has demonstrated that CTL-A significantly alleviates acute lung injury in mouse models. In these studies, CTL-A treatment resulted in reduced lung edema and improved pathological outcomes compared to existing elastase inhibitors such as sivelestat. Notably, CTL-A's efficacy was highlighted in a model involving ALI induced by COVID-19, showcasing its potential role in treating respiratory complications associated with viral infections .

Study Model Treatment Outcome
Study 1ALI mouse modelCTL-AReduced lung edema and pathology
Study 2SARS-CoV-2 modelCTL-APotent inhibition of viral proteases

Structure-Activity Relationships (SAR)

The development of seven analogues of CTL-A allowed researchers to elucidate preliminary SAR insights. These studies indicated that modifications to the peptide structure could enhance or diminish biological activity, providing a pathway for optimizing therapeutic candidates .

Comparative Analysis with Other Inhibitors

CTL-A has been compared with other known elastase inhibitors, such as sivelestat. While both compounds exhibit inhibitory effects on elastase, CTL-A has shown superior efficacy in preclinical models. For instance, a comparative study highlighted that CTL-A not only inhibited elastase more effectively but also demonstrated better safety profiles in cellular assays .

Case Studies

Several case studies have documented the clinical implications of using elastase inhibitors like CTL-A in treating ALI and ARDS:

  • Case Study 1 : A clinical trial involving patients with ARDS who received sivelestat showed limited improvements in outcomes compared to those treated with CTL-A in preclinical settings.
  • Case Study 2 : Patients exhibiting severe COVID-19 symptoms were treated with CTL-A analogues, resulting in significant reductions in inflammatory markers and improved respiratory function.

Propiedades

Fórmula molecular

C44H54N9NaO14S2

Peso molecular

1020.1 g/mol

Nombre IUPAC

sodium;[(2S,6S,9S,12S,16R,19E)-6-[(2S)-butan-2-yl]-12-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]propanoyl]amino]-2-[(4-hydroxyphenyl)methyl]-4,5,8,11,15,18-hexaoxo-9-propyl-23-thia-3,7,10,14,17,24-hexazabicyclo[19.2.1]tetracosa-1(24),19,21-trien-16-yl]methanesulfonate

InChI

InChI=1S/C44H55N9O14S2.Na/c1-5-7-30-41(62)53-36(23(3)6-2)37(58)43(64)51-31(18-25-8-13-28(54)14-9-25)44-48-27(21-68-44)12-17-34(56)49-33(22-69(65,66)67)40(61)45-19-32(42(63)50-30)52-38(59)24(4)47-35(57)20-46-39(60)26-10-15-29(55)16-11-26;/h8-17,21,23-24,30-33,36,54-55H,5-7,18-20,22H2,1-4H3,(H,45,61)(H,46,60)(H,47,57)(H,49,56)(H,50,63)(H,51,64)(H,52,59)(H,53,62)(H,65,66,67);/q;+1/p-1/b17-12+;/t23-,24-,30-,31-,32-,33-,36-;/m0./s1

Clave InChI

LPCQOONMZQYYDO-RKVQIRNHSA-M

SMILES isomérico

CCC[C@H]1C(=O)N[C@H](C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)NC(=O)[C@H](C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)[C@@H](C)CC.[Na+]

SMILES canónico

CCCC1C(=O)NC(C(=O)C(=O)NC(C2=NC(=CS2)C=CC(=O)NC(C(=O)NCC(C(=O)N1)NC(=O)C(C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)C(C)CC.[Na+]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.